molecular formula C6H5BrFNO B597268 6-Amino-2-bromo-3-fluorophenol CAS No. 1257535-00-4

6-Amino-2-bromo-3-fluorophenol

Cat. No. B597268
M. Wt: 206.014
InChI Key: UCSNGLLYCWLVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-bromo-3-fluorophenol is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Amino-2-bromo-3-fluorophenol is 1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Amino-2-bromo-3-fluorophenol is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Amino-2-bromo-3-fluorophenol is involved in various chemical reactions and synthesis processes, highlighting its versatility in organic synthesis. It serves as a precursor or intermediate in the preparation of diverse chemical compounds. For instance, the reaction of potassium amide with 6-substituted derivatives of 2-bromopyridine in liquid ammonia explores substitutions and ring transformations, yielding 6-substituted 2-methylpyrimidines and other derivatives through processes like amination and ring fission (Streef & Hertog, 2010). Similarly, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride demonstrates the chemical modification capabilities of related compounds (Koudstaal & Olieman, 2010).

Photophysics and Biological Applications

The compound's derivatives are explored for their photophysical properties and potential biological applications. The synthesis of new environment-sensitive fluorophores, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which exhibits significant changes in fluorescence response to environmental polarity, demonstrates the compound's role in developing biological probes for studying protein-protein interactions and other biological processes (Vázquez, Blanco, & Imperiali, 2005).

Development of Fluorogenic Probes

6-Amino-2-bromo-3-fluorophenol derivatives are instrumental in creating fluorogenic probes for sensing biological activities, such as protease activity. The design of latent fluorophores based on a self-immolative linker strategy exemplifies the development of sensitive enzymatic assays for biological research and diagnostic applications (Richard et al., 2008).

Materials Science and Polymer Chemistry

The compound's derivatives find applications in materials science, particularly in the synthesis of fluorine-containing polymers. The preparation of fluorine-containing polybenzoxazoles from compounds like 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, which can be synthesized starting from derivatives of 6-amino-2-bromo-3-fluorophenol, showcases the material's potential in creating high-performance polymers with excellent thermal stability (Zhang Jun-qing, 2013).

Genetically Encoded Fluorescent Amino Acids

The field of chemical biology benefits from the compound's derivatives through the development of genetically encoded fluorescent amino acids. These amino acids are incorporated into proteins, enabling the study of protein structure and dynamics in vitro and in vivo, facilitating a deeper understanding of biological processes at the molecular level (Summerer et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 and H335 , indicating that it can cause eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-amino-2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSNGLLYCWLVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694131
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-bromo-3-fluorophenol

CAS RN

1257535-00-4
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.